molecular formula C8H14O3 B079437 2-Hydroxybutyl methacrylate CAS No. 13159-51-8

2-Hydroxybutyl methacrylate

Cat. No. B079437
CAS RN: 13159-51-8
M. Wt: 158.19 g/mol
InChI Key: IEVADDDOVGMCSI-UHFFFAOYSA-N
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Patent
US09244197B2

Procedure details

A blend of 72 grams 1,2-epoxybutane (Aldrich), 0.85 g 4-methoxyphenol (Aldrich), and 6.5 g potassium hydroxide was stirred in a 500 ml round bottomed flask equipped with an addition funnel and thermocouple thermometer. 172 g methacrylic acid was added via the addition funnel, and the blend was slowly to 75° C., and stirred overnight under an air, then increased to 88° C. for 4 hours. The mixture was cooled, and 700 ml of 2.0 N NaOH was added to the mixture in a separatory funnel. The upper layer was washed with borate buffered saline three times. Ethyl ether (200 ml) was added to the combined saline washes to extract any product. The combined organic layers were dried over NaSO4. The NaSO4 was filtered out and the product was distilled (90-98° C./˜4 mm Hg). 17.5 g product was collected, to which was added 4 mg 4-methoxyphenol. 1H NMR: 6.1 ppm (1H, m), 5.5 (1H, m), 4.8 (0.25H m), 4.2 (0.64H, dd, 8.1 and 11.7 Hz), 4.0 (0.64 Hz, dd, 6.9 and 11.4 Hz), 3.6-3.8 1.26H, m), 2.3 (OH, br s), 1.9 (3 H, m), 1.4-1.7 (2 H, m), 0.9 (3H, m); consistent with a blend of 2-hydroxy-1-propylmethacrylate and 1-hydroxy-2-propylmethacrylate.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][CH3:5])[CH2:2]1.COC1C=CC(O)=CC=1.[OH-].[K+].[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=[CH2:19]>[OH-].[Na+]>[C:17]([O:22][CH2:2][CH:3]([OH:1])[CH2:4][CH3:5])(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
O1CC1CC
Name
Quantity
0.85 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
6.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
172 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
stirred overnight under an air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an addition funnel
CUSTOM
Type
CUSTOM
Details
was slowly to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
The upper layer was washed with borate buffered saline three times
ADDITION
Type
ADDITION
Details
Ethyl ether (200 ml) was added to the combined saline
EXTRACTION
Type
EXTRACTION
Details
to extract any product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over NaSO4
FILTRATION
Type
FILTRATION
Details
The NaSO4 was filtered out
DISTILLATION
Type
DISTILLATION
Details
the product was distilled (90-98° C./˜4 mm Hg)
CUSTOM
Type
CUSTOM
Details
17.5 g product was collected, to which
ADDITION
Type
ADDITION
Details
was added 4 mg 4-methoxyphenol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C(=C)C)(=O)OCC(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.